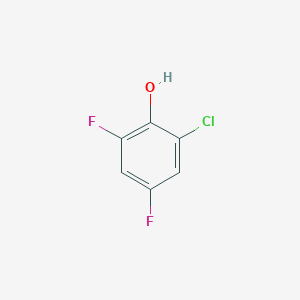

2-Chloro-4,6-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMMYORCXVUELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626773 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-99-4 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Fluorinated Building Block

An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenol (CAS: 2267-99-4): Properties, Reactivity, and Synthetic Potential

This compound is a halogenated aromatic compound featuring a hydroxyl group, a chlorine atom, and two fluorine atoms on a benzene ring. As a substituted phenol, it belongs to a class of compounds that are foundational intermediates in the synthesis of a wide array of high-value molecules. In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a widely employed tactic to modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2]

This technical guide offers a comprehensive analysis of this compound (CAS No. 2267-99-4) for researchers, medicinal chemists, and process development scientists. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this paper will synthesize information from closely related analogues and first-principle chemical concepts to provide a robust profile. We will delve into its predicted physicochemical and spectroscopic properties, analyze its chemical reactivity from a mechanistic standpoint, propose a viable synthetic route, and explore its potential applications as a key building block in the development of novel active pharmaceutical ingredients (APIs).[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is essential for its application in synthesis and analysis.

Physicochemical Properties

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 2267-99-4 | [4] |

| Molecular Formula | C₆H₃ClF₂O | [5] |

| Molecular Weight | 164.54 g/mol | [6] |

| Appearance | Predicted to be a low-melting solid or liquid at room temperature. | Based on analogues like 2,4-difluorophenol (m.p. 22.4°C)[7] and 2,6-difluorophenol (m.p. 38-41°C). |

| Predicted pKa | ~7.0 - 7.5 | The strong inductive electron-withdrawing effects of the two fluorine atoms and one chlorine atom are expected to significantly increase the acidity of the phenolic proton, making it more acidic than 2,6-difluorophenol (pKa 7.34).[8] |

| Storage | Sealed in a dry, cool, and well-ventilated place. | [6] |

Predicted Spectroscopic Data

Definitive spectra for this compound are not widely published. The following tables outline the expected spectroscopic characteristics, which are crucial for reaction monitoring and structural confirmation. These predictions are based on established principles of NMR, IR, and MS, and data from similar structures.[9][10][11][12]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

|---|---|---|---|

| ~ 7.10 - 7.30 | dd (doublet of doublets) | ~8 Hz (H-H), ~8 Hz (H-F) | Aromatic H (at C3) |

| ~ 6.80 - 7.00 | dd (doublet of doublets) | ~8 Hz (H-H), ~10 Hz (H-F) | Aromatic H (at C5) |

| ~ 5.5 - 6.5 | br s (broad singlet) | - | Phenolic -OH |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) |

|---|---|---|

| C1 (-OH) | 145 - 150 | d (doublet) |

| C2 (-Cl) | 115 - 120 | d (doublet) |

| C3 | 120 - 125 | s (singlet) |

| C4 (-F) | 155 - 160 | d (doublet) |

| C5 | 110 - 115 | d (doublet) |

| C6 (-F) | 152 - 157 | d (doublet) |

Table 4: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| 1250 - 1000 | Strong | C-F Stretch |

| 850 - 650 | Strong | C-Cl Stretch |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 164/166 | High | [M]⁺ (Molecular ion peak with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 136/138 | Medium | [M - CO]⁺ |

| 101 | Medium | [M - CO - Cl]⁺ |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of electronic and steric effects of its substituents.

-

Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. It also serves as a proton donor (acidic) and, upon deprotonation, forms a highly nucleophilic phenoxide.

-

Fluorine (-F) and Chlorine (-Cl) Atoms: These halogens are deactivating via their strong inductive electron-withdrawing effect (-I) but are ortho-, para-directing due to resonance electron donation (+R).

Electrophilic Aromatic Substitution (EAS)

The primary question for EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) is which position on the ring is most susceptible to attack. The C2, C4, and C6 positions are already substituted. The available positions are C3 and C5.

-

Position C5: This position is para to the strongly activating -OH group and meta to the C4-Fluorine and C6-Fluorine.

-

Position C3: This position is ortho to the -OH group but is also flanked by the C2-Chlorine and C4-Fluorine, which may impose some steric hindrance.

The powerful para-directing effect of the hydroxyl group is the dominant factor, making the C5 position the most probable site for electrophilic attack. The combined deactivating inductive effects of the three halogens mean that forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required compared to less substituted phenols.[8]

Acidity and Nucleophilicity

The three electron-withdrawing halogens stabilize the negative charge of the corresponding phenoxide ion through a strong inductive effect. This significantly increases the acidity of the phenolic proton (lowers the pKa) compared to phenol (pKa ~10) and even 2,6-difluorophenol (pKa ~7.34).[8] This enhanced acidity means that deprotonation can be achieved with milder bases (e.g., K₂CO₃) to form the phenoxide anion. This resulting phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis (O-alkylation) and O-acylation.

Synthetic Strategies

While multiple pathways to halogenated phenols exist, a common and effective strategy involves the direct, regioselective halogenation of a suitable precursor.[13] A plausible and logical route to this compound is the electrophilic chlorination of 3,5-difluorophenol. The hydroxyl group of the starting material will direct the incoming chlorine electrophile to the ortho position (C2, C4, or C6). Due to symmetry, the C2 and C6 positions are equivalent and sterically accessible, leading to the desired product.

Protocol 1: Proposed Synthesis via Electrophilic Chlorination

This protocol describes a general, self-validating procedure based on established methods for phenol chlorination.[14][15]

Materials:

-

3,5-Difluorophenol (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

This compound is identified as a crucial building block for synthesizing various APIs.[3] Its utility stems from its identity as a functionalized, electron-deficient aromatic ring that can be elaborated into more complex molecular architectures.

-

Scaffold for Bioactive Molecules: Halogenated phenols are integral components of numerous pharmaceuticals and agrochemicals. For instance, the 2-chloro-6-fluorophenyl moiety, derived from a related starting material, is the critical side chain in the penicillinase-resistant antibiotic flucloxacillin.[16] Similarly, the difluorophenol motif is found in various kinase inhibitors.[8] this compound provides a unique substitution pattern for chemists to explore in structure-activity relationship (SAR) studies.

-

Intermediate for Heterocycle Synthesis: The phenolic hydroxyl group can be used as a handle to build adjacent heterocyclic rings (e.g., benzofurans, benzoxazoles), which are privileged structures in medicinal chemistry.

-

Bioisosteric Replacement: The highly acidic nature of the 2,6-difluorophenol moiety has been exploited as a bioisostere for carboxylic acids, a strategy used to improve pharmacokinetic properties like cell permeability.[8] Given its predicted higher acidity, this compound could serve a similar purpose in drug design.

Safety, Handling, and Storage

No specific safety data sheet for this compound is publicly detailed.[17] However, based on the known hazards of structurally similar compounds like 4-Chloro-2,6-difluorophenol and 2,6-difluorophenol, it should be handled as a hazardous substance.[18][19]

Table 6: Anticipated Hazard Classifications

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[19] |

| Skin Corrosion / Irritation | Category 1B/2 | Causes severe skin burns and irritation.[19] |

| Serious Eye Damage / Irritation | Category 1 | Causes serious eye damage.[19] |

| Aquatic Hazard | - | Potentially toxic to aquatic life with long-lasting effects.[18] |

Handling:

-

Use only in a well-ventilated area, preferably inside a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound represents a synthetically valuable but currently under-characterized chemical entity. Its trifunctional substitution pattern—a nucleophilic/acidic hydroxyl group and an electron-deficient aromatic ring—makes it a promising starting material for constructing complex molecules. By applying fundamental principles of chemical reactivity and drawing logical comparisons with well-documented analogues, this guide provides a predictive but robust framework for its properties, reactivity, and synthesis. For professionals in drug discovery and development, this compound offers a unique combination of features ripe for exploitation in the design of next-generation therapeutics and agrochemicals.

References

Click to expand

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Angene. (n.d.). This compound | 2267-99-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

-

WorldOfChemicals. (2025, October 16). Sourcing this compound: A Buyer's Guide for Pharmaceutical Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.

-

PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorophenol. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C6H3ClF2O | CID 22599674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 2-chloro-4,6-difluoro- | 2267-99-4 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum [chemicalbook.com]

- 11. 2,6-Difluorophenol(28177-48-2) 1H NMR spectrum [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

2-Chloro-4,6-difluorophenol molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenol: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated aromatic compound with significant potential as a building block in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and validated data from structurally related analogs to provide an authoritative resource for researchers, scientists, and drug development professionals. The guide covers the compound's molecular structure, physicochemical properties, a proposed high-yield synthetic protocol, predicted spectroscopic signatures, and essential safety and handling procedures. The insights herein are designed to empower chemists to confidently synthesize and utilize this versatile chemical intermediate in novel research and development endeavors.

Molecular Identity and Physicochemical Properties

Halogenated phenols are a cornerstone of modern medicinal chemistry, where the precise placement of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This compound represents a unique scaffold, combining the distinct electronic and steric properties of chlorine and fluorine to offer a nuanced tool for molecular design.

Molecular Structure and Weight

The structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, and fluorine atoms at positions 4 and 6.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₃ClF₂O[1]

-

Molecular Weight: 164.54 g/mol

-

Canonical SMILES: C1=C(C(=C(C=C1F)Cl)O)F

-

InChI Key: QKJMAULTWWSBID-UHFFFAOYSA-N

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4,6-difluorophenol for Research and Development

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Chloro-4,6-difluorophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. It offers a framework for conducting a thorough risk assessment and implementing robust safety measures grounded in the principles of chemical causality and laboratory best practices. As many halogenated phenols have incompletely characterized toxicological profiles, a cautious and proactive approach is paramount.[1]

Section 1: Hazard Identification and Risk Assessment

The foundational principle for handling any specialized reagent is to treat it as potentially hazardous until proven otherwise. This compound, as a member of the chlorophenol class, warrants significant caution due to the combined risks of corrosivity, toxicity, and potential for rapid skin absorption.[2][3][4] A pre-work risk assessment is not merely a procedural step but a critical scientific control to ensure personnel safety and experimental integrity.

1.1 GHS Hazard Profile

Based on data from analogous compounds, this compound should be handled as a substance with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 / 3 | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] |

| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage.[1][5][7] |

| Serious Eye Damage / Eye Irritation | Category 1 | Causes serious eye damage.[5][7] |

| Combustibility | - | May be a combustible solid or liquid.[5][8] |

Note: This table synthesizes data from SDSs of structurally similar compounds. The user must always consult the specific SDS for the exact material being handled.

1.2 Toxicological Rationale

Chlorophenols as a class are known for their ability to penetrate the skin rapidly, potentially leading to systemic toxicity affecting the liver, kidneys, and central nervous system.[3][4][9] The initial contact may have an anesthetizing effect, meaning a severe chemical burn can occur without immediate pain, delaying first aid and increasing the risk of significant absorption.[3][10] Therefore, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion—is the primary safety objective.

Section 2: Physicochemical Properties and Stability

Understanding the physical properties of a chemical is crucial for designing safe handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂O | PubChem[11] |

| Molecular Weight | 164.54 g/mol | PubChem[11] |

| Appearance | Solid (typical) | Varies by supplier |

| Incompatibilities | Strong oxidizing agents, strong bases.[6][12] | ECHEMI[13], Fisher Scientific[6] |

| Hazardous Decomposition | Emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen halides upon combustion. | NOAA[14] |

2.1 Storage and Stability

For optimal stability and safety, this compound must be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][5][13] It should be kept separate from incompatible materials such as strong oxidizing agents and bases to prevent vigorous or exothermic reactions.[6][12] The storage area should be secure and accessible only to trained personnel.

Section 3: Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods for ensuring safety rely on robust engineering and administrative controls, which are designed to minimize the hazard at its source. This concept is best visualized through the Hierarchy of Controls.

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

3.1 Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, solution preparation, and reaction work-ups, must be performed inside a certified chemical fume hood.[2][9] This is a non-negotiable control. The causality is twofold: it prevents the inhalation of fine powders or aerosols and contains any potential splashes or spills within an enclosed, ventilated space.

3.2 Essential Administrative Controls

-

Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[2]

-

Standard Operating Procedures (SOPs): A lab-specific SOP must be written and reviewed by all personnel before work begins.

-

Waste Management: All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5][15] Containers must be clearly labeled.

Section 4: Personal Protective Equipment (PPE)

When engineering and administrative controls are in place, PPE provides the final, critical layer of protection. A multi-layered approach is mandatory.[16]

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing & Solution Prep (in fume hood) | Chemical splash goggles | Double-gloving (e.g., nitrile) | Flame-resistant lab coat | Not typically required if work is performed correctly in a fume hood |

| Reaction & Purification (in fume hood) | Chemical splash goggles and face shield | Double-gloving (nitrile, neoprene, or butyl rubber) | Flame-resistant lab coat over an impervious apron | Not typically required; consult safety officer for high-risk procedures |

Causality of PPE Selection:

-

Eye/Face Protection: Goggles are required to prevent splashes from reaching the eyes.[1] A face shield is added during transfers and reactions because it protects the entire face from larger, unexpected splashes.[12]

-

Hand Protection: Double-gloving is a critical practice. Halogenated phenols can degrade or permeate standard nitrile gloves.[2] The outer glove takes the primary contamination, and the inner glove provides a secondary barrier. Gloves must be changed immediately after any known contact.[2][9] For extended work or higher concentrations, more robust gloves like neoprene or butyl rubber are recommended.[9]

-

Body Protection: A flame-resistant lab coat protects against incidental contact. An impervious apron provides an additional layer of protection against corrosive splashes during larger-scale operations.[9]

Section 5: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed as self-validating systems, where each step logically reinforces the safety of the overall process.

Caption: A standard workflow for handling this compound.

5.1 Protocol: Weighing and Solution Preparation

-

Preparation: Verify the chemical fume hood has a current certification. Don all required PPE as specified in the table above (goggles, double gloves, lab coat). Ensure a chemical spill kit is immediately accessible.

-

Weighing: Perform all weighing operations inside the fume hood.[16] Use a disposable weigh paper or boat to avoid contaminating the analytical balance.

-

Transfer: Carefully transfer the weighed solid into the receiving flask, which should be stabilized within a beaker or clamp.

-

Solubilization: Slowly add the desired solvent to the solid to prevent splashing or aerosolization.[16]

-

Sealing: Securely cap or seal the container before removing it from the fume hood.

5.2 Protocol: Decontamination and Waste Disposal

-

Surface Decontamination: After handling is complete, wipe down the work surface inside the fume hood, the exterior of the chemical container, and any equipment used with a suitable solvent, followed by soap and water.[2][16]

-

Waste Segregation: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container. Do not mix with other waste streams.[15]

-

Final Steps: Remove PPE in the correct order (outer gloves, apron, inner gloves, face shield, goggles). Wash hands and forearms thoroughly with soap and water before leaving the laboratory.[10]

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Caption: Decision tree for responding to spills and personnel exposures.

6.1 First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with a safety shower for at least 15 minutes.[1][15] Seek immediate medical attention. The anesthetizing properties of phenols mean pain is not a reliable indicator of injury severity.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

6.2 Spill Response

-

Small Spills (inside a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[8][15] Place the contaminated material in a sealed container for hazardous waste disposal.[8]

-

Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and call your institution's emergency response team. Prevent entry to the area until it has been deemed safe by trained professionals.

References

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-4-fluorophenol. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 2,4-Difluorophenol. Cole-Parmer. [Link]

-

Phenol Safe Handling Guide. Western Washington University. [Link]

-

Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

-

2-Chloro-6-fluorophenol. PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

-

Phenol, 2,4-dichloro - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

-

Phenol. Princeton University Environmental Health & Safety. [Link]

-

Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Chlorophenols. Health Canada. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. ehs.wwu.edu [ehs.wwu.edu]

- 11. This compound | C6H3ClF2O | CID 22599674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Chloro-4,6-difluorophenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-4,6-difluorophenol. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We will explore its predicted behavior in various organic solvents based on its molecular structure and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound (C₆H₃ClF₂O), several key features govern its solubility profile:

-

Aromatic System: The benzene ring forms the core of the molecule, contributing a significant nonpolar character. This hydrophobicity generally favors solubility in nonpolar or moderately polar organic solvents.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar, protic solvents like alcohols.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, introducing polarity to the molecule. However, their contribution to overall polarity is complex and can be offset by their size and the overall molecular symmetry. Halogen atoms can participate in halogen bonding and dipole-dipole interactions, which can influence solubility in specific solvents.

Based on these structural attributes, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile

The interplay of the hydrophobic aromatic ring and the hydrophilic hydroxyl group, along with the influence of the halogen substituents, suggests a nuanced solubility profile for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the polar C-F, C-Cl, and O-H bonds of the solute. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, which should effectively solvate the phenol. | |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests good solubility due to favorable dipole-dipole and van der Waals interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the phenolic proton, and their overall moderate polarity is compatible with the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capability of the phenol are incompatible with these nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[1] This protocol outlines the necessary steps, from preparation to analysis, ensuring data integrity and reproducibility.

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the concentration of the original, undiluted supernatant by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly suitable technique for the quantification of this compound due to its chromophoric nature. A validated method is crucial for accurate results.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis scan (e.g., ~280 nm) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines to ensure reliable data.

Theoretical Frameworks and Predictive Models

For a more theoretical understanding and prediction of solubility, thermodynamic models can be employed. While a deep dive into these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and utility.

-

Hildebrand and Scott's Solubility Parameter Theory: This theory can provide insights into the thermodynamics of the dissolution process.[2]

-

UNIFAC-based Models: These group contribution models can predict activity coefficients and, consequently, solubility in various solvents.[3]

-

Machine Learning Models: An emerging area involves the use of machine learning algorithms trained on large datasets to predict solubility with increasing accuracy.[4]

These computational approaches can be valuable for screening a large number of solvents and prioritizing experimental work.

Conclusion

References

-

PubMed. (n.d.). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

-

SciSpace. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Retrieved from [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

Sources

Introduction: Navigating the Isomeric Landscape of Chloro-difluorophenols

An In-depth Technical Guide to Sourcing 2-Chloro-4,6-difluorophenol and Its Key Isomers for Advanced Research

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis, particularly for pharmaceutical and agrochemical research, precision is paramount. The specific arrangement of functional groups on a molecule dictates its reactivity, physical properties, and ultimately, its utility as a synthetic building block. The compound "this compound" represents such a specific building block. However, a survey of the commercial landscape reveals that its isomer, 4-Chloro-2,6-difluorophenol , is the more readily available and frequently utilized reagent for synthetic applications requiring this particular pattern of halogenation.

This guide, therefore, addresses the sourcing of this compound by focusing on its commercially prominent isomer, providing researchers with the practical knowledge needed to procure and qualify this critical reagent. Understanding the nuances between these isomers is the first step in ensuring the success and reproducibility of a synthetic campaign. Halogenated phenols are foundational precursors for a vast array of complex molecules, and their quality directly impacts research outcomes.[1][2] This document serves as a technical resource for navigating the supplier market, validating material quality, and ensuring safe handling.

Chemical Profile: 4-Chloro-2,6-difluorophenol

The strategic placement of two fluorine atoms ortho to the hydroxyl group and a chlorine atom at the para position gives 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5) a unique set of electronic and steric properties. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, influencing its reactivity in nucleophilic substitution reactions.

Caption: Chemical Structure of 4-Chloro-2,6-difluorophenol.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorophenol

| Property | Value | Source |

| CAS Number | 164790-68-5 | [3] |

| Molecular Formula | C₆H₃ClF₂O | [4] |

| Molecular Weight | 164.54 g/mol | [5] |

| Appearance | Typically a solid | [5] |

| Purity | Commonly available at ≥98% | [4] |

The Synthetic Chemist’s Perspective: Why Source This Reagent?

In drug development and advanced material science, 4-Chloro-2,6-difluorophenol is not just a chemical; it is a strategic tool. Its value lies in its function as a "scaffold" or "building block". The hydroxyl group serves as a primary reactive handle for etherification reactions (e.g., Williamson ether synthesis or Buchwald-Hartwig O-arylation), allowing for its incorporation into larger, more complex molecular architectures.

The fluorine atoms are not mere spectators. Their presence can significantly enhance the pharmacokinetic properties of a final drug molecule, improving metabolic stability, binding affinity, and bioavailability.[1][6] Therefore, the decision to use this specific building block is a deliberate design choice aimed at achieving a desired biological or material property.

Sourcing and Supplier Qualification: A Protocol for Scientific Integrity

Sourcing a specialty chemical like 4-Chloro-2,6-difluorophenol requires a more rigorous process than simply finding the lowest price. The integrity of your research depends on the quality and consistency of your starting materials. An uncharacterized impurity, even in small amounts, can inhibit a reaction, lead to unforeseen byproducts, or compromise the biological activity of the final compound.

Critical Quality Attributes to Scrutinize:

-

Purity and Analytical Method: A purity claim of "98%" is only meaningful in the context of the analytical method used (e.g., GC, HPLC, qNMR). Understand which impurities are present. Is the remaining 2% a single isomeric impurity that will be difficult to separate later, or is it a harmless residual solvent?

-

Impurity Profile: Inquire about potential process-related impurities. For a molecule like this, isomers (e.g., this compound) or dichlorinated/monofluorinated phenols could be present. These can co-react in subsequent steps, leading to a complex product mixture that is challenging and costly to purify.

-

Batch-to-Batch Consistency: For long-term research projects or development campaigns, ensuring that the material from batch #10 is identical to batch #1 is critical for reproducibility. A reliable supplier should be able to provide data demonstrating this consistency.

Step-by-Step Supplier Qualification Workflow

The following protocol provides a self-validating system to ensure the quality of your procured chemical.

Caption: A four-phase workflow for qualifying a specialty chemical supplier.

Experimental Protocol: In-House Quality Control of 4-Chloro-2,6-difluorophenol

This protocol describes the essential in-house validation step (Box G in the workflow).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the supplier's sample. Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H and ¹⁹F NMR Spectroscopy:

-

Acquire a proton NMR spectrum. The aromatic region should show a characteristic splitting pattern consistent with the structure. The integration of the signals should correspond to the correct number of protons.

-

Causality Check: This confirms the identity of the compound and can reveal proton-containing impurities.

-

Acquire a fluorine-19 NMR spectrum. This is highly sensitive and will provide a clean signal for the two equivalent fluorine atoms.

-

Causality Check: ¹⁹F NMR is exceptionally useful for identifying any isomeric fluorinated impurities, which might be difficult to spot in the proton spectrum.

-

-

LC-MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer.

-

Causality Check: This method validates the molecular weight of the main component and provides a highly accurate assessment of purity by revealing trace-level impurities that may not be visible by NMR.

-

Overview of Commercial Suppliers

The following table summarizes several commercial suppliers of 4-Chloro-2,6-difluorophenol. This is not an exhaustive list but represents a cross-section of available sources, from large distributors to more specialized manufacturers.

Table 2: Commercial Suppliers of 4-Chloro-2,6-difluorophenol

| Supplier | Typical Purity | Available Quantities | Notes |

| Acubio-chem | ≥98% | Grams to Kilograms | Offers custom synthesis and can provide detailed technical documents like NMR and HPLC spectra upon request.[3] |

| Fisher Scientific | Varies by brand | Research quantities | Distributes products from various manufacturers; check specific product for details. A Safety Data Sheet is readily available. |

| Sigma-Aldrich (AldrichCPR) | Varies | Research quantities | Often provides products for early discovery research; analytical data may not always be collected, and the buyer assumes responsibility for confirmation.[5] |

| ChemicalBook | N/A | N/A | A directory that lists numerous suppliers, primarily from China and India, allowing for comparison of different sources.[7] |

| CP Lab Safety | 98% | 100g | Provides specific purity and quantity information.[4] |

Safe Handling and Storage Protocols

As with any halogenated aromatic compound, proper handling is essential to ensure laboratory safety. The information below is synthesized from publicly available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

Sourcing a specialty chemical like this compound—and its more common isomer, 4-Chloro-2,6-difluorophenol—is a critical process that extends far beyond a simple purchasing transaction. It is an integral part of the scientific method. By employing a rigorous qualification workflow that combines documentation audits with empirical in-house validation, researchers can mitigate risks associated with material quality, ensure the reproducibility of their results, and build a reliable foundation for their drug discovery and development programs. The choice of supplier should always be guided by a commitment to quality, consistency, and technical transparency.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. 4-Chloro-2,6-difluorophenol, 98% Purity, C6H3ClF2O, 100 grams. CP Lab Safety. [Link]

-

Autech. The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Autech. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. acubiochem.com [acubiochem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Chloro-2,6-difluorophenol manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

2-Chloro-4,6-difluorophenol reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4,6-difluorophenol

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and two fluorine atoms—creates a molecule with a nuanced reactivity profile. The interplay of inductive and resonance effects from these substituents governs its behavior in chemical transformations, making it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2267-99-4 | [1] |

| Molecular Formula | C₆H₃ClF₂O | [2] |

| Molecular Weight | 164.54 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Predicted) | ~6.5-7.5 |

Reactivity Analysis

The reactivity of this compound is dictated by the electronic and steric interplay of its four substituents on the aromatic ring. The hydroxyl group is a powerful activating, ortho, para-directing group due to its +M (mesomeric) effect. Conversely, the halogen atoms (Cl, F) are deactivating due to their strong -I (inductive) effect, but are also ortho, para-directing because of their +M effect.[4]

Reactivity of the Phenolic Hydroxyl Group

Acidity and Nucleophilicity: The most prominent feature of the hydroxyl group is its acidity. The presence of three electron-withdrawing halogens (two fluorine, one chlorine) dramatically increases the acidity of the phenolic proton compared to phenol itself. This is due to the stabilization of the resulting phenoxide anion through the inductive effect of the halogens. A lower pKa means that the compound can be deprotonated under milder basic conditions to form the corresponding phenoxide.[3] This phenoxide is a potent nucleophile, readily participating in reactions at the oxygen atom.

Common Reactions:

-

O-Alkylation (Williamson Ether Synthesis): The generated phenoxide can react with alkyl halides or other electrophiles to form ethers. The enhanced nucleophilicity of the phenoxide allows this reaction to proceed efficiently.

-

O-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding esters. This is often used as a protecting group strategy or to introduce specific functionalities.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS reactions on the this compound ring is a product of competing directing effects.

-

Directing Effects: The hydroxyl group is the strongest activating group and strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the ortho positions are occupied by chlorine (C2) and fluorine (C6), and the para position is occupied by fluorine (C4). This leaves the C3 and C5 positions as the only available sites for substitution.

-

Regioselectivity: Both C3 and C5 are meta to the hydroxyl group. However, C3 is ortho to the C2-chloro and C4-fluoro groups, while C5 is ortho to the C4-fluoro and C6-fluoro groups. Electrophilic attack will preferentially occur at the position that is least deactivated and sterically accessible. The powerful directing influence of the hydroxyl group is somewhat negated as its primary directing positions are already substituted. Therefore, EAS reactions on this substrate are generally challenging and may require harsh conditions.

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the aromatic ring, caused by the three halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution. In SNAAr, a potent nucleophile attacks the ring and displaces a leaving group.

-

Leaving Groups: Both chlorine and fluorine can act as leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAAr when the attack is the rate-determining step, due to its higher electronegativity which makes the carbon atom more electrophilic. The position of attack is typically ortho or para to a strong electron-withdrawing group.

-

Potential Reactions: Strong nucleophiles like alkoxides, thiolates, or amines can potentially displace one of the halogen atoms, although this often requires elevated temperatures.[5] The chlorine at the C2 position is a likely candidate for displacement.

Stability and Degradation

Storage and Handling: Proper handling and storage are crucial to maintain the integrity of this compound.

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[1][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, hydrogen chloride, and hydrogen fluoride gas may be produced.

Chemical and Biological Degradation: While specific degradation studies for this compound are not widely published, insights can be drawn from research on analogous chlorophenols. Chlorophenols are generally recognized as environmental pollutants due to their toxicity and persistence.[10]

-

Anaerobic Degradation: Under anaerobic conditions, the primary degradation pathway for many chlorophenols is reductive dechlorination, where chlorine atoms are sequentially removed.[10][11]

-

Aerobic Degradation: Aerobic microorganisms, particularly fungi and bacteria, can degrade chlorophenols through oxidative pathways.[12][13] This often involves hydroxylation of the aromatic ring followed by ring cleavage. The presence of multiple halogen atoms can make the compound more recalcitrant to microbial degradation.[12]

Caption: Putative biodegradation pathways for this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and reaction scales. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General O-Alkylation

This protocol describes a typical procedure for the synthesis of an ether derivative from this compound.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, a milder base like potassium carbonate (2-3 eq) can be used, often requiring heating.

-

Activation: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkyl halides.

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for O-alkylation.

Conclusion

This compound is a highly functionalized building block whose reactivity is a delicate balance of activating and deactivating influences. Its acidic hydroxyl group provides a reliable handle for nucleophilic reactions like O-alkylation and O-acylation. In contrast, electrophilic aromatic substitution is challenging due to the deactivating nature of the halogen substituents and the occupation of the most activated ring positions. The electron-deficient ring is, however, primed for potential nucleophilic aromatic substitution reactions. A thorough understanding of these competing factors, coupled with careful control of reaction conditions, allows chemists to effectively leverage the synthetic potential of this versatile intermediate. Regarding its stability, standard precautions for handling halogenated organic compounds should be followed to ensure its integrity and safe use.

References

-

This compound. PubChem. [Link]

-

Synthesis of Fluorophenol Derivatives. Knowledge. [Link]

-

Reactions with 2‐fluorophenol and with 2,6‐dichlorophenol. ResearchGate. [Link]

- Process for preparing 2-chloro-4-fluorophenol.

-

Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. MDPI. [Link]

- Prepn process of 2-fluoro-6-chlorophenol.

-

2-Chloro-6-fluorophenol. PubChem. [Link]

- Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Acclimation of Anaerobic Culture Degrading 2,4-Dichlorophenol and 2,4,6-Trichlorophenol. Asian Journal of Chemistry. [Link]

-

Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC - NIH. [Link]

-

Electrophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]

-

2-Chloro-4-fluorophenol, TMS derivative. NIST WebBook. [Link]

-

Biodegradability of 2,4Dichlorophenol under Different Redox Conditions. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C6H3ClF2O | CID 22599674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. benchchem.com [benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. synquestlabs.com [synquestlabs.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Strategic Utility of 2-Chloro-4,6-difluorophenol: A Technical Guide for Advanced Research

Executive Summary

In the landscape of modern chemical synthesis, the strategic incorporation of halogen atoms—particularly fluorine—has become a cornerstone of molecular design for enhancing biological activity, metabolic stability, and material properties. 2-Chloro-4,6-difluorophenol emerges as a highly versatile, yet underexplored, building block with significant potential across pharmaceuticals, agrochemicals, and materials science. The unique arrangement of its substituents—a nucleophilic hydroxyl group, a chloro atom, and two powerfully electron-withdrawing fluoro groups—creates a scaffold with distinct reactivity profiles. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its unique chemical architecture.

Physicochemical Characteristics and Synthesis

This compound (CAS No. 221233-89-6) is a trifunctional aromatic compound whose utility is dictated by the interplay of its substituents.[1] Understanding its core properties is essential for its effective application in synthetic workflows.

| Property | Value | Reference |

| CAS Number | 221233-89-6 | [1] |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | [1] |

| Appearance | (Predicted) Off-white to light yellow solid | N/A |

| Boiling Point | (Predicted) ~170-180 °C | N/A |

| Melting Point | (Predicted) ~45-55 °C | N/A |

Proposed Synthesis Route: Electrophilic Chlorination

While multiple synthetic routes can be conceptualized, a highly plausible and industrially scalable method is the regioselective electrophilic chlorination of 2,4-difluorophenol. The powerful ortho, para-directing hydroxyl group strongly activates the C6 position for electrophilic attack, making it the most probable site for chlorination.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the selective chlorination of phenols.[3]

-

Reaction Setup : To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluorophenol (13.0 g, 0.1 mol) and 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice-salt bath.

-

Reagent Addition : Dissolve sulfuryl chloride (14.8 g, 0.11 mol, 1.1 eq) in 20 mL of DCM and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 60 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up : Slowly quench the reaction by adding 50 mL of cold water. Separate the organic layer, and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Core Reactivity: A Tale of Competing Influences

The reactivity of this compound is a fascinating case study in substituent effects. The hydroxyl group is a strong activating ortho, para-director, while the halogens are deactivating ortho, para-directors.[4][5] This electronic tug-of-war defines its behavior in key chemical transformations.

-

Phenolic Hydroxyl Group : The acidic proton can be readily removed by a base to form a potent phenoxide nucleophile, ideal for O-alkylation and O-arylation reactions (e.g., Williamson ether synthesis, Ullmann condensation).

-

Nucleophilic Aromatic Substitution (SNAr) : The aromatic ring is highly electron-deficient due to the three electron-withdrawing halogens. This makes the ring susceptible to SNAr, particularly at the positions ortho and para to the fluorine atoms. The chlorine atom, being the best halide leaving group (in this context, relative to fluorine), is the most likely site for substitution by strong nucleophiles.[6][7][8]

-

Electrophilic Aromatic Substitution (EAS) : The ring is strongly deactivated towards EAS. However, if forced, the powerful directing effect of the hydroxyl group would likely direct incoming electrophiles to the remaining open ortho position (C2), though this would require harsh conditions.

Figure 1: Reactivity sites of this compound.

Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors

The difluorophenoxy moiety is a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[9] The fluorine atoms often enhance binding affinity to the ATP pocket and improve metabolic stability. This compound is an ideal starting material for synthesizing novel inhibitors targeting kinases implicated in oncology and inflammatory diseases.

A plausible application is in the synthesis of inhibitors for Vaccinia-Related Kinases (VRKs), which are associated with cell division and neurological disorders.[9] The following protocol outlines a hypothetical synthesis of a VRK inhibitor scaffold via a copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of a 2-(2-Chloro-4,6-difluorophenoxy)aminopyridine Scaffold

-

Reaction Setup : In an oven-dried Schlenk tube, combine this compound (165 mg, 1.0 mmol), 2-amino-5-bromopyridine (173 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Solvent and Ligand Addition : Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous toluene and N,N'-dimethylethylenediamine (22 μL, 0.2 mmol) via syringe.

-

Reaction Conditions : Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

-

Work-up : Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and filter through a pad of Celite.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the target 2-(2-chloro-4,6-difluorophenoxy)-5-bromopyridine, which can be further functionalized via Suzuki or Buchwald-Hartwig coupling at the bromide position.

Figure 2: Inhibition of a generic kinase signaling cascade.

Application in Agrochemicals: A Core for Novel Herbicides and Fungicides

Halogenated phenols are foundational intermediates in the agrochemical industry.[10] The 2,6-difluorophenyl moiety, for instance, is a key component of the herbicide Flumetsulam, an acetohydroxyacid synthase (AHAS) inhibitor.[11] this compound can serve as a precursor for new herbicides or fungicides, with the chlorine atom providing an additional vector for structural diversification or metabolic modulation.

The following workflow outlines the development and synthesis of a hypothetical fungicide targeting fungal cell wall biosynthesis, using the subject phenol in a nucleophilic aromatic substitution reaction.

Figure 3: Workflow for agrochemical development.

Experimental Protocol: Synthesis of a Triazole-based Fungicide Intermediate

This protocol describes the synthesis of a key intermediate via SNAr, a common step in producing triazole fungicides like Difenoconazole.[12]

-

Setup and Deprotonation : To a solution of this compound (1.65 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol) portion-wise at 0 °C under argon. Stir for 30 minutes until hydrogen evolution ceases.

-

SNAr Reaction : To the resulting sodium phenoxide solution, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.17 g, 10 mmol).

-

Reaction Conditions : Warm the reaction mixture to 80 °C and stir for 12 hours.

-

Work-up : After cooling, pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the target ether, where the more activated chlorine at C4 of the pyrimidine is displaced.

Application in Materials Science: Monomer for High-Performance Polymers

Fluorinated polymers are prized for their exceptional thermal stability, chemical resistance, and low dielectric constants.[8] Poly(phenylene oxide)s (PPOs), synthesized via oxidative polymerization of substituted phenols, are important engineering plastics.[13][14] this compound is a prime candidate for creating novel fluorinated PPOs with potentially enhanced properties. The C-Cl bond could also serve as a post-polymerization modification site.

Experimental Protocol: Synthesis of Poly(2-chloro-4,6-difluoro-1,4-phenylene oxide)

This protocol is adapted from established methods for the oxidative polymerization of 2,6-disubstituted phenols.[13]

-

Catalyst Preparation : In a 100 mL flask, add copper(I) bromide (35 mg, 0.24 mmol) and N-butyldimethylamine (DMBA) (0.73 g, 7.2 mmol). Add 20 mL of toluene and stir under a continuous flow of oxygen at room temperature for 30 minutes to form the active catalyst complex.

-

Monomer Addition : Dissolve this compound (4.1 g, 25 mmol) in 30 mL of toluene and add it to the catalyst solution.

-

Polymerization : Maintain the oxygen flow and heat the reaction mixture to 60 °C. The viscosity will increase as the polymerization proceeds. Continue the reaction for 6-12 hours.

-

Termination and Precipitation : Terminate the reaction by adding 5 mL of acetic acid. Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

-

Purification : Filter the white polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C to a constant weight. The resulting polymer can be characterized by GPC (for molecular weight), DSC (for glass transition temperature), and TGA (for thermal stability).

Safety and Handling

As a halogenated phenol, this compound should be handled with appropriate care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions.

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Avoid breathing dust/fumes. Use only in a well-ventilated area or under a chemical fume hood. |

| Skin/Eye Damage | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield). |

| Handling | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep container tightly closed. |

| First Aid | Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a poison center or doctor. Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Ingestion : Rinse mouth. Do NOT induce vomiting. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

This compound stands as a potent and versatile building block for advanced chemical research. Its unique electronic and steric properties make it an attractive starting point for the rational design of novel kinase inhibitors, next-generation agrochemicals, and high-performance fluorinated polymers. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to unlock the full potential of this valuable chemical intermediate.

References

- BenchChem. (2025). Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols. BenchChem Technical Support.

- Guidechem. (n.d.). How can 2-chloro-6-fluorophenol be synthesized and applied effectively?.

- BenchChem. (2025). Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors. BenchChem Technical Support.

- CAS. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-4-fluorophenol synthesis.

- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol.

- CAS. (n.d.).

- ChemicalBook. (n.d.). 2,6-Difluorophenol synthesis.

- Wikipedia. (n.d.).

- de Oliveira, M. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.

- Gabbutt, C. D., et al. (2024).

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- LibreTexts. (2024). 16.

- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Loudon, G. M. (n.d.).

- Google Patents. (2007).

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols: 2,4-Difluorophenol as a Versatile Building Block in Organic Synthesis. BenchChem Technical Support.

- The Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube.

- Chemistry Steps. (n.d.).

- Higashimura, H., et al. (2002). First Synthesis of High Molecular Weight Poly(2,6-difluoro-1,4-phenylene oxide)

- Chen, Y.-L., et al. (2016). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Hsiao, S.-H., & Lin, S.-W. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)

- Tan, C., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Pest Management Science.

- Thompson, A. S., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.

- ResearchGate. (n.d.). Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide)

- Fan, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Chemistry.

- ResearchGate. (n.d.). Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)

- ResearchGate. (n.d.). Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups.

- Zhang, X., et al. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Plant Diseases and Pests.

- PubChem. (n.d.). 2,4-Difluorophenol.

Sources